Diethanolamine dodecylbenzenesulfonate
Description
1 Structural Characterization of Diethanolamine Dodecylbenzenesulfonate
Molecular Architecture and Isomeric Variations
This compound consists of a dodecylbenzenesulfonic acid (C₁₈H₃₀SO₃H) neutralized by diethanolamine (C₄H₁₁NO₂). The molecular formula C₂₂H₄₁NO₅S reflects the union of these components, with a molecular weight of 431.6 g/mol.
Key Structural Features
- Hydrophobic Tail : A linear dodecyl (C₁₂H₂₅-) chain attached to a benzene ring, providing a hydrophobic domain.
- Sulfonate Group : A sulfonic acid (-SO₃H) moiety, deprotonated in the compound, forming a negatively charged sulfonate (-SO₃⁻) group.
- Diethanolamine Cation : A 2,2'-iminodiethanol (C₄H₁₁NO₂) cation, which neutralizes the sulfonate charge and enhances water solubility.
Isomeric Variations
The sulfonate group’s position on the benzene ring determines isomeric diversity. Commercially, dodecylbenzenesulfonates are often positional isomers (para-, ortho-, or meta-), though the para-isomer dominates due to synthetic favorability. For this compound, the para-isomer (CAS 67815-95-6) is most prevalent, while ortho- and meta-isomers exist but are less common.
| Isomer | CAS Number | Positional Orientation | Key Properties |
|---|---|---|---|
| Para | 67815-95-6 | Sulfonate at benzene C₄ | Dominant commercial form, high solubility |
| Ortho | 22328567 | Sulfonate at benzene C₂ | Limited availability, lower stability |
| Meta | Unspecified | Sulfonate at benzene C₃ | Rarely isolated, synthetic challenges |
Table 1: Isomeric Variations of Dodecylbenzenesulfonate Salts
The para-isomer’s linear alkyl chain and sulfonate position optimize micelle formation, critical for surfactant efficacy.
Crystallographic Analysis and Solid-State Arrangements
Crystallographic data for this compound remain limited, but insights can be inferred from related alkylbenzenesulfonate salts.
Molecular Packing in Crystalline States
In anionic surfactants, crystal packing typically involves:
- Head-to-Tail Orientation : Hydrophilic sulfonate-diethanolamine complexes align to maximize ionic interactions.
- Hydrophobic Core Formation : Dodecyl chains pack in a parallel or herringbone arrangement to minimize steric clashes.
For example, silver behenate (a carboxylate salt) exhibits triclinic symmetry with extended alkyl chains forming one-dimensional polymeric networks. While direct data for this compound is absent, analogous surfactants suggest similar packing motifs.
X-Ray Diffraction Challenges
High-resolution powder X-ray diffraction (XRD) studies on surfactants face hurdles due to:
- Amorphous Content : Hydration and diethanolamine mobility often disrupt crystallinity.
- Dynamic Behavior : Micelle formation in solution competes with solid-state ordering.
Table 2: Structural Parameters of Related Surfactants
Hydration Effects on Molecular Conformation
Hydration profoundly impacts the compound’s conformation and aggregation behavior.
Solvation Dynamics
In aqueous solutions, this compound undergoes structural reorganization:
- Micelle Formation : At critical micelle concentrations (CMCs), dodecyl chains aggregate into a hydrophobic core, while sulfonate-diethanolamine complexes orient outward.
- Hydrogen Bonding : Diethanolamine’s hydroxyl groups form hydrogen bonds with water, stabilizing the micellar interface.
For example, cholinium dodecylbenzenesulfonate (a structurally similar ionic liquid) exhibits enhanced enzyme activity due to micelle-mediated active-site exposure, suggesting hydration-driven conformational changes.
Hydration-Dependent Conformational States
Table 3: Hydration-Driven Conformational Transitions
Dynamic light scattering (DLS) studies of surfactant-cellulase interactions reveal hydrodynamic radius shifts (e.g., 2.06 nm → 26 nm at micellar concentrations), indicating hydration-mediated structural transitions.
Structure
2D Structure
Properties
CAS No. |
26545-53-9 |
|---|---|
Molecular Formula |
C22H41NO5S |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
dodecyl benzenesulfonate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C18H30O3S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-14-17-21-22(19,20)18-15-12-11-13-16-18;6-3-1-5-2-4-7/h11-13,15-16H,2-10,14,17H2,1H3;5-7H,1-4H2 |
InChI Key |
PNJUHWYLFGZTIK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1.C(CO)NCCO |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1.C(CO)NCCO |
Other CAS No. |
26545-53-9 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Scientific Research Applications
Surfactant Applications
Detergents and Cleaners:
DEA-DBS is primarily used as a surfactant in liquid phosphate-containing detergents and cleaners. Its ability to reduce surface tension makes it effective in breaking down grease and dirt, enhancing cleaning efficiency .
Table 1: Applications of DEA-DBS in Detergents
Cosmetic Formulations
In the cosmetic industry, DEA-DBS serves as a key ingredient due to its emulsifying and foaming capabilities. It is commonly incorporated into products such as shampoos, bubble baths, and skin cleansers.
Case Study: Safety Assessment
A safety assessment concluded that DEA-dodecylbenzenesulfonate is safe for use in cosmetics when formulated to minimize irritation. The assessment reviewed various concentrations across different product types, confirming its efficacy without significant adverse effects .
Table 2: Cosmetic Products Containing DEA-DBS
| Product Type | Typical Concentration (%) |
|---|---|
| Shampoos | 0.002 - 5 |
| Skin Cleansers | 0.9 |
| Bubble Baths | Up to 33 |
Environmental Applications
DEA-DBS has been studied for its potential role in environmental applications, particularly in the removal of heavy metals from wastewater. Research indicates that dodecylbenzenesulfonate anions can act as chelating agents, facilitating the extraction of toxic metals from contaminated water sources .
Table 3: Environmental Impact Studies
| Study Focus | Findings |
|---|---|
| Heavy Metal Removal | Effective at chelating lead and cadmium ions from aqueous solutions . |
| Biodegradability | Exhibits moderate biodegradability under controlled conditions . |
Industrial Uses
In industrial settings, DEA-DBS is utilized not only as a surfactant but also as a viscosity builder in liquid detergent formulations. Its ability to stabilize emulsions enhances product performance across various applications.
Case Study: Liquid Detergent Compositions
Research has shown that incorporating DEA-dodecylbenzenesulfonate into detergent formulations improves stability and foaming characteristics, making it a valuable component for manufacturers seeking high-performance cleaning products .
Comparison with Similar Compounds
Monoethanolamine Dodecylbenzenesulfonate (MEA-DBS)
MEA-DBS (CAS RN: 64050-69-7) substitutes diethanolamine with monoethanolamine. Key differences include:
- Molecular Weight : MEA-DBS has a lower molecular weight (326.49 g/mol vs. DEA-DBS’s ~391.5 g/mol), impacting solubility and viscosity .
- Applications : MEA-DBS is less effective in stabilizing foams due to fewer hydroxyl groups, making DEA-DBS preferable in detergent formulations requiring foam enhancement .
Triethanolamine Dodecylbenzenesulfonate (TEA-DBS)
TEA-DBS (CAS RN: 27323-41-7) uses triethanolamine as the counterion.
- Solubility: The additional hydroxyl group in triethanolamine enhances water solubility compared to DEA-DBS, making TEA-DBS suitable for high-polarity applications .
- Thermal Stability : TEA-DBS exhibits lower thermal stability due to tertiary amine degradation at elevated temperatures, whereas DEA-DBS retains functionality up to 150°C .
Sodium Dodecylbenzenesulfonate (SDBS)
SDBS (CAS RN: 25155-30-0) replaces the amine counterion with sodium.
- Ionic Strength : SDBS has higher ionic strength, leading to better performance in hard water. However, DEA-DBS’s amine group enables pH buffering, useful in cosmetics and pharmaceuticals .
- Environmental Impact: SDBS is less biodegradable (60–70% in 28 days) compared to DEA-DBS, which shows 85–90% biodegradation due to microbial action on the diethanolamine moiety .
Surface Modification of TiO₂ Nanoparticles
- Surface Area Enhancement : DEA-DBS increases TiO₂ surface area to 76.31 m²/g, outperforming SDBS (67.64 m²/g) but underperforming CTAB (83.45 m²/g) .
- Dispersion Efficiency: DEA-DBS reduces particle agglomeration more effectively than SDBS due to stronger steric hindrance from the diethanolamine group .
Membrane Technology
- CO₂ Separation : DEA-DBS-functionalized membranes achieve 15% higher CO₂ permeability than SDBS-loaded counterparts, attributed to the amine group’s gas-binding affinity .
Toxicological and Environmental Profiles
- Toxicity: Diethanolamine (a DEA-DBS component) is linked to renal toxicity in mice at high doses (≥500 mg/kg/day), raising occupational safety concerns for prolonged exposure .
- Regulatory Status: Unlike cocamide diethanolamine (IARC Group 2B), DEA-DBS lacks explicit carcinogenicity classification but requires handling precautions due to amine reactivity .
Biodegradability
- Microbial Degradation: DEA-DBS is 85–90% biodegradable in acclimatized sewage systems, comparable to laurylsulfate-diethanolamine but superior to alkyl-substituted variants (e.g., cyclohexyldiethanolamine: <1% degradation) .
Preparation Methods
Sulfonation Agents and Methods
Several sulfonation methods are employed industrially to produce dodecylbenzenesulfonic acid, which is the precursor for diethanolamine dodecylbenzenesulfonate:
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Sulfur trioxide (SO3) sulfonation | Fast, exothermic electrophilic substitution; SO3 is diluted with solvent or inert gas | No water formed; high theoretical yield; fast reaction | High reactivity causes side reactions like sulfone formation; complex post-treatment |
| Excess sulfuric acid sulfonation | Uses concentrated or fuming sulfuric acid or oleum; water formed reduces acid concentration | Mild reaction conditions; fewer side reactions | Requires excess acid; slower reaction rate |
| Chlorosulfonic acid sulfonation | SO3·HCl complex; irreversible reaction with high yield | Fast reaction; high yield | Toxic reagents; generates HCl gas |
| Azeotropic dehydration and primary amine baking sulfonation | Alternative specialized methods | Specific advantages depending on substrate | Less common; more complex |
The sulfonation is an electrophilic aromatic substitution where the electrophile attacks the benzene ring of dodecylbenzene to form dodecylbenzenesulfonic acid. The reaction mechanism involves formation of a σ-complex intermediate, followed by deprotonation to yield the sulfonic acid. The stability of the σ-complex and reaction kinetics depend on acid concentration and temperature.
Reaction Conditions and Side Reactions
- Temperature is typically controlled between 40–70 °C to balance reaction rate and minimize side reactions.
- Side reactions include sulfone formation (~1% byproduct), polysulfonation, and potential dealkylation of the dodecyl group.
- Use of fuming sulfuric acid or SO3 reduces dealkylation compared to sulfuric acid alone.
- Post-sulfonation treatment involves dilution with water, phase separation, and removal of inorganic salts.
Example Sulfonation Procedure
| Step | Conditions and Materials | Notes |
|---|---|---|
| Reactants | Dodecylbenzene (35 mL, 34.6 g), 98% sulfuric acid (35 mL) | Stirred in 250 mL reactor |
| Temperature control | Initial addition below 40 °C, then raised to 60–70 °C | Reaction time: 2 hours |
| Post-reaction treatment | Cool to 40–50 °C, add ~15 mL water, separate phases | Remove aqueous layer with salts |
Neutralization with Diethanolamine
The sulfonic acid intermediate is neutralized with diethanolamine to form this compound. This step is typically performed by slowly adding an aqueous solution of diethanolamine or a mixture of alkalis and diethanolamine to the sulfonic acid solution under controlled temperature and stirring.
Neutralization Procedure
| Step | Conditions and Materials | Notes |
|---|---|---|
| Neutralizing agent | Diethanolamine aqueous solution, sometimes mixed with sodium hydroxide or bicarbonate | Added dropwise over ~2 hours |
| Temperature control | 40–50 °C during addition | pH adjusted to 7–8 |
| Reaction time | 3–5 hours post addition | Ensures complete neutralization |
| Optional additives | Small amounts of cosolvents (e.g., methanol, ethanol) and adjuvants (e.g., triethanolamine) | Improve solubility and stability |
Example Neutralization from Patent Data
- Sodium dodecylbenzenesulfonic acid (30–70 wt%) is mixed with half the water and cosolvent.
- Diethanolamine solution is prepared with the remaining water and added dropwise at 40–50 °C over 2 hours.
- Reaction continues for 3–5 hours to yield a transparent or semi-transparent aqueous solution of the diethanolamine salt.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Sulfonation temperature | 40–70 °C | Controls reaction rate and side reactions |
| Sulfonation time | 2 hours | Sufficient for complete sulfonation |
| Neutralization temperature | 40–50 °C | Optimal for controlled neutralization |
| Neutralization time | 3–5 hours | Ensures full conversion to diethanolamine salt |
| pH after neutralization | 7–8 | Neutral to slightly basic |
| Cosolvent addition | 0–8% (methanol, ethanol, etc.) | Enhances solubility |
| Additives | 0–1% (e.g., triethanolamine) | Improves product stability |
Research Findings and Industrial Considerations
- The use of SO3 as sulfonating agent yields higher purity sulfonic acid with fewer side reactions but requires careful handling due to its high reactivity.
- Sulfuric acid sulfonation is milder but may lead to more polysulfonation and requires larger volumes of acid.
- Neutralization with diethanolamine improves the surfactant’s hydrophilicity and emulsifying properties.
- Addition of cosolvents and minor adjuvants during neutralization enhances product clarity and stability.
- The final product is often isolated as an aqueous solution with 30–70% active content, suitable for direct use in formulations such as pesticide microemulsions.
Q & A
Q. Table 1: Typical Physicochemical Properties of DEA-DBS
| Parameter | Method | Range/Outcome |
|---|---|---|
| Surface tension | Spinning drop tensiometer | 28–35 mN/m (1–9% conc.) |
| Contact angle | Phoenix 300 analyzer | 50°–70° (water droplet) |
| Density | Gravimetric analysis | ~0.995 g/cm³ |
Basic: How do researchers optimize DEA-DBS concentration in herbicide formulations?
Answer:
A completely randomized design with surfactant concentrations (1–9% w/w) and replicates is commonly employed . Post-formulation, key metrics include:
- Droplet size : Microscope analysis (e.g., Leica ICC 50 HD) to ensure uniform dispersion.
- Herbicide efficacy : Compared to commercial benchmarks via bioassays.
Statistical validation using ANOVA (95% confidence) and Duncan’s test (5% error threshold) identifies optimal concentrations (e.g., 5–7% for glyphosate formulations) .
Advanced: What mechanisms govern DEA-DBS interactions in CO₂ absorption systems?
Answer:
In CO₂ capture, DEA-DBS acts as a promoter in carbonate solutions. Kinetic studies reveal:
- Zwitterion intermediate formation : Rate-limiting step at low carbonate conversions (<30%) .
- Proton abstraction : Dominant at higher conversions (>30%), facilitated by hydroxyl ions, free amines, or carbonates .
Advanced modeling incorporates reaction-controlled absorption rates and temperature-dependent Arrhenius equations to predict CO₂ solubility and system efficiency .
Advanced: How does DEA-DBS influence corrosion dynamics in industrial systems?
Answer:
In amine-based CO₂ absorbers, DEA-DBS can accelerate carbon steel corrosion via:
- Electrochemical reactions : Analyzed using polarization resistance and weight loss assays .
- Microbial influences : Biofilm formation in H₂S-rich environments (e.g., oil refinery condensers) .
Mitigation strategies include: - Material selection : Stainless steel or corrosion-resistant alloys.
- Inhibitor additives : Phosphates or organic film-forming agents .
Basic: What safety protocols are essential for handling DEA-DBS in lab settings?
Answer:
- Exposure control : Use fume hoods and PPE (gloves, goggles) to minimize inhalation/contact .
- Medical monitoring : No specific tests exist, but baseline health assessments (respiratory, dermal) are advised .
- Spill management : Neutralize with weak acids (e.g., citric acid) and absorb with inert materials .
Advanced: How can DEA-DBS’s environmental impact be assessed in aquatic systems?
Answer:
- Ecotoxicology assays : Evaluate acute toxicity using Daphnia magna or algal growth inhibition tests .
- Biodegradation studies : OECD 301F protocol to measure 28-day degradation rates .
- Bioaccumulation potential : Log P (octanol-water partition coefficient) modeling; DEA-DBS’s hydrophilic nature suggests low bioaccumulation .
Advanced: What analytical challenges arise in quantifying DEA-DBS degradation products?
Answer:
- Chromatographic separation : HPLC-UV or LC-MS/MS to resolve sulfonate derivatives and diethanolamine byproducts .
- Matrix interference : Solid-phase extraction (SPE) pre-treatment for complex environmental samples .
- Quantitation limits : Achieve ppb-level sensitivity using isotope-labeled internal standards (e.g., DEA-DBS-d₄) .
Basic: How is DEA-DBS differentiated from structurally similar surfactants (e.g., MEA-LAS)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
